molecular formula C16H21N5O2S B15040275 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate

Cat. No.: B15040275
M. Wt: 347.4 g/mol
InChI Key: MUODJIXOHLXKDE-UHFFFAOYSA-N
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Description

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate is a complex organic compound that features a triazine ring substituted with ethylamino groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate typically involves multiple steps. One common route starts with the preparation of 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the resulting compound is esterified with benzoic acid to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The ethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Compounds with substituted amino groups.

Scientific Research Applications

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and ethylamino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-bis(ethylamino)-1,3,5-triazine: Similar triazine structure but with a chloro substituent.

    Diethylhexyl butamido triazone: Another triazine derivative with different substituents.

Uniqueness

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate is unique due to the presence of both the sulfanyl group and the benzoate ester, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]ethyl benzoate

InChI

InChI=1S/C16H21N5O2S/c1-3-17-14-19-15(18-4-2)21-16(20-14)24-11-10-23-13(22)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,17,18,19,20,21)

InChI Key

MUODJIXOHLXKDE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SCCOC(=O)C2=CC=CC=C2)NCC

Origin of Product

United States

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